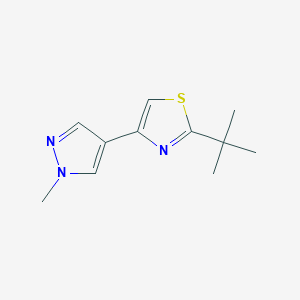![molecular formula C17H24N2O2 B7630011 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one, also known as MMAD, is a potent antitumor agent that has been extensively studied in recent years. It belongs to the class of tubulin inhibitors and works by disrupting the formation of microtubules, which are essential for cell division.
作用機序
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one works by disrupting the formation of microtubules, which are essential for cell division. It binds to the colchicine-binding site on tubulin, inhibiting the polymerization of tubulin into microtubules. This results in the disruption of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects:
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has been shown to have potent antitumor activity both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has a high affinity for tumor cells, which makes it an attractive candidate for targeted therapy.
実験室実験の利点と制限
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has several advantages for lab experiments. It is a potent antitumor agent that has shown significant activity against a variety of cancer types. It has also been tested in clinical trials, which provides valuable information on its safety and efficacy. However, 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one is a complex molecule that requires several steps for synthesis, which can be time-consuming and expensive. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one research. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the molecule. Another area of focus is the development of targeted delivery systems that can improve the efficacy of 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one while minimizing side effects. Additionally, the combination of 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one with other antitumor agents is an area of active research, as it may lead to synergistic effects and improved outcomes for cancer patients.
Conclusion:
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one is a potent antitumor agent that has shown significant activity against a variety of cancer types. Its mechanism of action involves the disruption of microtubules, which are essential for cell division. 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has several advantages for lab experiments, but it also has limitations that need to be addressed. There are several future directions for 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one research, and continued investigation of this molecule may lead to the development of more effective cancer treatments.
合成法
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one is a complex molecule that requires several steps for synthesis. The first step involves the preparation of 2-methyl-5-hydroxy-1H-pyridin-4-one, which is then reacted with 8-methyl-2-azaspiro[4.5]decane-2-carbonyl chloride to form the desired product. The synthesis process has been optimized to improve the yield and purity of 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one.
科学的研究の応用
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has been extensively studied for its antitumor activity. It has shown promising results in preclinical studies against a variety of cancer types, including lung, breast, and ovarian cancer. 2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one has also been tested in clinical trials, and it has shown significant antitumor activity in patients with solid tumors.
特性
IUPAC Name |
2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-3-5-17(6-4-12)7-8-19(11-17)16(21)14-10-18-13(2)9-15(14)20/h9-10,12H,3-8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZIDWQHXPSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCN(C2)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)
![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
